![molecular formula C17H17NO3 B7458147 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide](/img/structure/B7458147.png)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, also known as MDB or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that belongs to the class of nootropics, which are substances that enhance cognitive functions such as memory, learning, and concentration. MDB has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and glutamate. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and physiological effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects in animal studies, including increased glucose uptake in the brain, enhanced mitochondrial function, and reduced oxidative stress. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of certain enzymes involved in the synthesis of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in water. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, including:
1. Investigating the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders.
2. Studying the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on cognitive functions and brain health.
3. Developing new synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that are more efficient and cost-effective.
4. Investigating the molecular mechanisms underlying the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on neurotransmitter systems and BDNF.
5. Developing new formulations of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that can be administered orally or through other routes of administration.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several biochemical and physiological effects and works by modulating the activity of various neurotransmitters in the brain. Future research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide should focus on investigating its potential therapeutic applications in other disorders and developing new synthesis methods and formulations.
Méthodes De Synthèse
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide can be synthesized by reacting N-phenylacetyl-L-prolylglycine ethyl ester with 1,2-methylenedioxybenzene in the presence of a catalyst such as palladium on carbon. The reaction yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 146-148°C.
Applications De Recherche Scientifique
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In animal studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to enhance cognitive functions, improve learning and memory, and protect against neurodegeneration.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(14-5-3-2-4-6-14)17(19)12-13-7-8-15-16(11-13)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYBWKZRZRLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.